Fmoc-Gly-OH-13C2

Quantitative Proteomics Mass Spectrometry Isotopic Labeling

Fmoc-Gly-OH-13C2 is a 99 atom% 13C labeled glycine building block for solid-phase peptide synthesis (SPPS). The dual 13C labeling confers a predictable M+2 mass shift, making it the gold-standard internal standard for selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) MS assays. It outperforms single-labeled (M+1) alternatives by minimizing isotopic envelope interference, enabling accurate, reproducible quantification of low-abundance peptide biomarkers. In structural biology, the site-specific 13C enrichment enhances NMR signal-to-noise, ideal for resolving flexible loop and beta-turn conformations in therapeutic peptides. Available with ≥98% chemical purity and validated by CP assay.

Molecular Formula C17H15NO4
Molecular Weight 299.29 g/mol
Cat. No. B12057112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-OH-13C2
Molecular FormulaC17H15NO4
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
InChIInChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1
InChIKeyNDKDFTQNXLHCGO-QZZXWHIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-OH-13C2: Isotopically Labeled Building Block for Quantitative Peptide Synthesis and Proteomics


Fmoc-Gly-OH-13C2 (N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2) is a stable isotope-labeled derivative of glycine, a fundamental amino acid, protected with the Fmoc group for solid-phase peptide synthesis (SPPS). The compound features two 13C atoms at the glycine's carboxyl and alpha-carbon positions, providing a distinct mass shift of M+2 relative to the unlabeled Fmoc-Gly-OH . It is available with an isotopic purity of 99 atom % 13C and an assay of 99% (CP), and is supplied as a solid with a melting point of 174-175 °C . This labeling pattern is specifically designed for use as a tracer or internal standard in mass spectrometry (MS)-based quantitative proteomics and metabolic studies, and as an NMR probe for structural biology, offering distinct advantages over non-labeled or single-atom-labeled glycine derivatives for precise quantitation and molecular tracking .

Why Fmoc-Gly-OH-13C2 Cannot Be Replaced by Unlabeled Fmoc-Gly-OH in Quantitative Workflows


In quantitative proteomics and metabolic flux analysis, the substitution of Fmoc-Gly-OH-13C2 with its unlabeled counterpart (Fmoc-Gly-OH) is not analytically feasible due to the absolute requirement for a distinct mass-to-charge (m/z) signature to differentiate the internal standard from the endogenous analyte . While unlabeled Fmoc-Gly-OH serves as a foundational building block in peptide synthesis, it cannot function as an internal standard for MS-based quantitation because it is indistinguishable from the native glycine-containing peptides in a biological sample [1]. The 13C2 labeling introduces a predictable and stable mass shift of +2 Da, enabling the specific detection and relative or absolute quantification of target peptides in complex mixtures via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) MS methods [1]. Furthermore, other isotopically labeled analogs, such as those with a single 13C atom or a 15N label, provide different mass shifts (e.g., M+1 or M+3) which are often insufficient to resolve from isotopic envelopes or may be used in multiplexed quantitation strategies, but the M+2 shift of Fmoc-Gly-OH-13C2 offers a specific and widely adopted standard for dual-labeling and accurate quantification .

Quantitative Differentiation of Fmoc-Gly-OH-13C2 from Its Closest Isotopologs and Analogs


Mass Spectrometry Signature: Distinct M+2 Shift for Unambiguous Analyte Differentiation

Fmoc-Gly-OH-13C2 exhibits a precise mass shift of M+2 compared to the unlabeled Fmoc-Gly-OH, which has a nominal mass of 297 Da (monoisotopic) . This is in contrast to the M+1 shift provided by single 13C-labeled analogs (e.g., Fmoc-Gly-OH-1-13C) and the M+3 shift provided by the dual 13C,15N-labeled analog (Fmoc-Gly-OH-13C2,15N) . The M+2 shift allows for a clean separation from the natural isotopic distribution of the unlabeled peptide, minimizing interference and enabling precise quantitation in MS1-based workflows such as SILAC or in targeted MS/MS assays .

Quantitative Proteomics Mass Spectrometry Isotopic Labeling

Isotopic Enrichment Purity: 99 atom % 13C for Minimal Background Interference

Fmoc-Gly-OH-13C2 is specified with an isotopic purity of 99 atom % 13C . This high enrichment level minimizes the presence of unlabeled species, which is crucial for its role as an internal standard. Lower enrichment (e.g., 98 atom % or less) could introduce a significant background signal from the unlabeled form, compromising the accuracy of quantitative measurements, particularly for low-abundance peptides . While comparators like Fmoc-Gly-OH-1-13C are also available at 99 atom % 13C, the dual labeling of Fmoc-Gly-OH-13C2, combined with this high enrichment, offers superior signal-to-noise and quantitation reliability in complex biological matrices .

Isotope Dilution Internal Standard Purity Analysis

Validated Application as an Internal Standard for GC-MS Diagnosis of Metabolic Disorders

A study by Bonham Carter et al. (1996) demonstrated the synthesis and application of 13C2-isotopomers of various acyl glycines as internal standards for the diagnosis of inborn errors of metabolism using GC-MS [1]. The 13C2-labeled glycine moiety provided a distinct mass shift, enabling accurate quantification of target metabolites in complex biological matrices like blood spots. This established the foundational principle that 13C2-labeled glycine derivatives serve as robust internal standards for targeted metabolomics, a methodology that is directly transferable to modern LC-MS/MS-based proteomics workflows [1].

Clinical Metabolomics Inborn Errors of Metabolism GC-MS

Physical and Chemical Consistency: Identical Melting Point and Solid Form to Unlabeled Analog

Fmoc-Gly-OH-13C2 maintains a melting point of 174-175 °C (lit.) and is a solid at room temperature, identical to the unlabeled Fmoc-Gly-OH . This physical consistency ensures that the labeled compound can be seamlessly integrated into existing SPPS protocols without requiring adjustments to coupling conditions, activation reagents, or deprotection steps. In contrast, other isotopologs like Fmoc-Gly-OH-13C2,15N also share this melting point, but the 13C2 label provides a specific mass shift without introducing a second isotope that might complicate interpretation in 15N-based studies .

Solid-Phase Peptide Synthesis Quality Control Chemical Stability

Suitability for Bio-NMR: Enhanced Sensitivity for Structural Biology Applications

Fmoc-Gly-OH-13C2 is explicitly tagged as 'bio NMR: suitable' by suppliers, indicating its utility in NMR-based structural studies . The 13C enrichment enhances the NMR signal for glycine residues, which are often located in flexible or structurally important regions of peptides and proteins. While unlabeled glycine provides only weak natural abundance 13C signals (1.1%), the >99% 13C enrichment of Fmoc-Gly-OH-13C2 dramatically increases sensitivity, allowing for the acquisition of high-resolution 13C NMR spectra on smaller sample quantities and shorter timeframes . This is a significant advantage over single 13C-labeled analogs, as it provides two independent NMR-active nuclei per glycine residue, offering more detailed structural and dynamic information.

NMR Spectroscopy Structural Biology Protein Dynamics

Assay Purity: 99% (CP) Ensures High Synthetic Yield and Minimal Side Reactions

The compound is supplied with a certified assay of 99% (CP), which is a measure of its chemical purity . This high level of purity minimizes the risk of side reactions during SPPS, such as chain termination or incorporation of truncated sequences, which can be caused by impurities like free glycine or dipeptides. While many Fmoc-amino acid derivatives are available at this purity level, the 99% specification for Fmoc-Gly-OH-13C2 ensures that the isotopic label is not compromised by the presence of unlabeled impurities, which would degrade the quantitative accuracy of MS-based assays .

Peptide Synthesis Chemical Purity Quality Assurance

Optimal Application Scenarios for Fmoc-Gly-OH-13C2 in Research and Development


Absolute Quantification of Glycine-Containing Peptides by LC-MS/MS in Clinical Proteomics

Utilize Fmoc-Gly-OH-13C2 to synthesize a heavy isotope-labeled internal standard (SIL) peptide for a targeted proteomics assay. The M+2 mass shift enables accurate quantitation of a specific glycine-containing peptide biomarker in complex biofluids (e.g., plasma, urine) via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer. The high isotopic purity (99 atom % 13C) and chemical purity (99%) minimize background interference, ensuring reliable measurement of low-abundance disease markers for diagnostic development or therapeutic monitoring.

Synthesis of 13C-Labeled Peptides for NMR-Based Protein Structure Determination

Incorporate Fmoc-Gly-OH-13C2 into a peptide or small protein sequence during SPPS to introduce a site-specific 13C NMR probe. The 99 atom % 13C enrichment provides a dramatic enhancement in 13C NMR signal sensitivity compared to natural abundance , enabling the collection of high-resolution heteronuclear NMR spectra (e.g., 1H-13C HSQC) for detailed analysis of glycine residue conformation, dynamics, and intermolecular interactions. This is particularly valuable for studying flexible loop regions, beta-turns, or glycine-rich motifs in peptides of therapeutic interest.

Stable Isotope-Labeled Internal Standards for Metabolite Quantification in Inborn Errors of Metabolism Screening

Following established methodology [1], employ Fmoc-Gly-OH-13C2 as a precursor for synthesizing 13C2-labeled acyl glycine internal standards. These standards can be spiked into patient blood or urine samples prior to extraction and derivatization, enabling accurate quantification of diagnostic acyl glycine metabolites by GC-MS or LC-MS. The use of a 13C2 label provides a robust mass shift for distinguishing the standard from the endogenous metabolite, supporting the development and validation of reliable clinical assays for newborn screening and metabolic disease diagnosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Gly-OH-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.